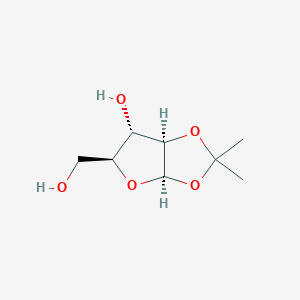
4-(4-Biphenylyl)butyric acid
Übersicht
Beschreibung
4-(4-Biphenylyl)butyric acid is a compound with the molecular formula C16H16O2 . It contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(4-Biphenylyl)butyric acid consists of two phenyl groups attached to a butyric acid backbone . The compound has a molecular weight of 240.30 g/mol .Physical And Chemical Properties Analysis
4-(4-Biphenylyl)butyric acid has a molecular weight of 240.30 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has five rotatable bonds .Wissenschaftliche Forschungsanwendungen
Neurodegeneration Research
4-(4-Biphenylyl)butyric acid: , also known as 4-phenylbutyric acid (4-PBA) , is utilized as a chemical chaperone in neurodegenerative disease research. It helps in the amelioration of unfolded proteins and suppression of their aggregation, which are crucial in diseases like Alzheimer’s and Parkinson’s . The compound exhibits neuroprotective effects by reducing endoplasmic reticulum stress-induced neuronal cell death .
Cancer Therapy
In the field of oncology, 4-PBA has been studied for its potential to reduce endoplasmic reticulum stress in melanoma cell lines. This stress is associated with cellular dysfunction and cancer progression. By mitigating this stress, 4-PBA may contribute to the development of novel cancer therapies .
Alzheimer’s Disease Model Improvement
4-PBA has been shown to improve protein synthesis in astrocytic cell models of Alzheimer’s disease. This improvement is significant for understanding the disease’s progression and developing therapeutic strategies .
Pharmacodynamics Analysis
The pharmacodynamics of 4-PBA is not fully understood, which is why it’s an active area of research. Studies involving the quantification of 4-PBA in cell culture media via LC-HRMS are essential for understanding its absorption and adsorption kinetics, which can inform dosage and efficacy in therapeutic applications .
Histone Deacetylase Inhibition
4-PBA also exhibits inhibitory activity against histone deacetylases (HDACs). This action is important because HDACs play a role in the regulation of gene expression, and their inhibition can have therapeutic implications in various diseases .
Chemical Chaperone for Protein Trafficking
As a chemical chaperone, 4-PBA interacts nonspecifically with proteins to prevent denaturation and promote protein trafficking improvements. This application is vital in the study of cellular processes and diseases where protein folding is disrupted .
Safety And Hazards
The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylyl)butyric acid | |
CAS RN |
6057-60-9 | |
| Record name | [1,1′-Biphenyl]-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?
A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. 4-(4-Biphenylyl)butyric acid serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of 4-(4-Biphenylyl)butyric acid in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.
Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from 4-(4-Biphenylyl)butyric acid as described in the research?
A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with 4-(4-Biphenylyl)butyric acid as a key intermediate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

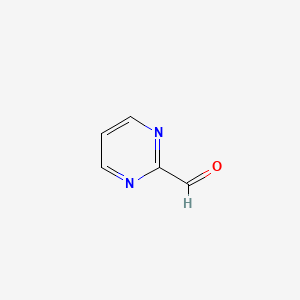
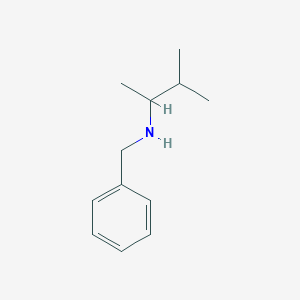

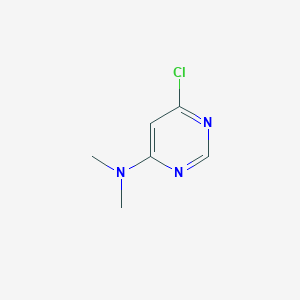
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)


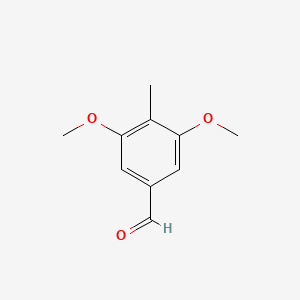
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

